molecular formula C9H15N3OS B11806185 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine

2-(4-Methoxypiperidin-1-yl)thiazol-4-amine

Cat. No.: B11806185
M. Wt: 213.30 g/mol
InChI Key: WRWRPFBWVPGHOD-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)thiazol-4-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-methoxypiperidine with thiazole-4-amine under specific conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

2-(4-Methoxypiperidin-1-yl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxypiperidinyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

2-(4-methoxypiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C9H15N3OS/c1-13-7-2-4-12(5-3-7)9-11-8(10)6-14-9/h6-7H,2-5,10H2,1H3

InChI Key

WRWRPFBWVPGHOD-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=NC(=CS2)N

Origin of Product

United States

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